Methyl 2-cyclopropyl-4-(piperidin-4-yl)pyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-cyclopropyl-4-(piperidin-4-yl)pyrimidine-5-carboxylate is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities, including antiviral, anticancer, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-cyclopropyl-4-(piperidin-4-yl)pyrimidine-5-carboxylate typically involves the reaction of a pyrimidine derivative with a piperidine derivative under specific conditions. One common method involves the use of potassium carbonate as a base and chloroform as a solvent . The reaction is carried out at room temperature, and the product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification process can be optimized using industrial-scale chromatography or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-cyclopropyl-4-(piperidin-4-yl)pyrimidine-5-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the piperidine or cyclopropyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 2-cyclopropyl-4-(piperidin-4-yl)pyrimidine-5-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex pyrimidine derivatives.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-cyclopropyl-4-(piperidin-4-yl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-cyclopropyl-2-(piperidin-1-yl)pyrimidine-5-carboxylate
- Ethyl 4-methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylate
Uniqueness
Methyl 2-cyclopropyl-4-(piperidin-4-yl)pyrimidine-5-carboxylate is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its biological activity and chemical reactivity. The presence of the cyclopropyl and piperidinyl groups can enhance its interaction with biological targets, making it a valuable compound for research and development in medicinal chemistry.
Biological Activity
Methyl 2-cyclopropyl-4-(piperidin-4-yl)pyrimidine-5-carboxylate (also referred to as compound 1) is a synthetic pyrimidine derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C14H19N3O2
- CAS Number : 1072944-55-8
- Molecular Weight : 261.32 g/mol
The compound features a pyrimidine core substituted with a cyclopropyl group and a piperidine moiety, which are known to influence its biological activity significantly.
Research indicates that compounds similar to this compound may exert their effects through various mechanisms, including:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes such as cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation and cancer progression .
- Antiparasitic Activity : Some derivatives have demonstrated efficacy against malaria by targeting PfATP4, an essential sodium pump in the Plasmodium falciparum parasite .
- Antimicrobial Properties : The presence of piperidine rings has been associated with enhanced antibacterial and antifungal activities against various pathogens .
Antiparasitic Activity
A study focusing on pyrimidine derivatives highlighted that modifications at specific positions can enhance antiparasitic activity. For instance, compounds that effectively inhibit PfATP4 exhibited significant in vivo efficacy in malaria models .
Antimicrobial Activity
The antimicrobial properties of this compound have been explored in various studies. The piperidine ring's substitution patterns significantly affect the compound's activity against Gram-positive and Gram-negative bacteria.
Compound | Activity Type | Inhibition Zone (mm) | Reference |
---|---|---|---|
Compound 1 | Antibacterial | TBD | |
Piperidine Derivative A | Antifungal | TBD |
Case Study 1: Antiparasitic Efficacy
In a controlled study examining the efficacy of pyrimidine derivatives against malaria, this compound was tested alongside other analogs. The results indicated that structural modifications could lead to improved metabolic stability and solubility, enhancing overall efficacy against Plasmodium species.
Case Study 2: Cancer Treatment Potential
Research into CDK inhibitors has identified similar compounds as potential therapeutic agents for cancer treatment. This compound's ability to inhibit CDK activity could position it as a candidate for further development in oncology .
Properties
Molecular Formula |
C14H19N3O2 |
---|---|
Molecular Weight |
261.32 g/mol |
IUPAC Name |
methyl 2-cyclopropyl-4-piperidin-4-ylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C14H19N3O2/c1-19-14(18)11-8-16-13(10-2-3-10)17-12(11)9-4-6-15-7-5-9/h8-10,15H,2-7H2,1H3 |
InChI Key |
ZJXDRWVRKBCJQI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=C(N=C1C2CCNCC2)C3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.